molecular formula C7H13NO B1528765 3-Cyclopropylpyrrolidin-3-ol CAS No. 1493020-19-1

3-Cyclopropylpyrrolidin-3-ol

Cat. No.: B1528765
CAS No.: 1493020-19-1
M. Wt: 127.18 g/mol
InChI Key: VDDGQWSGGBMWQU-UHFFFAOYSA-N
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Description

3-Cyclopropylpyrrolidin-3-ol is a chemical compound with the molecular formula C7H13NO It features a cyclopropyl group attached to a pyrrolidine ring, which is further substituted with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpyrrolidin-3-ol typically involves the following steps:

    Cyclopropylation of Pyrrolidine: The initial step involves the introduction of a cyclopropyl group to the pyrrolidine ring. This can be achieved through a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol in the presence of a catalyst like rhodium or copper.

    Hydroxylation: The next step is the introduction of a hydroxyl group at the third position of the pyrrolidine ring. This can be done through a hydroxylation reaction using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Processes: Employing heterogeneous catalysts to facilitate the cyclopropylation and hydroxylation steps under milder conditions and with higher selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form a cyclopropylpyrrolidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products

    Oxidation: Cyclopropylpyrrolidin-3-one.

    Reduction: Cyclopropylpyrrolidine.

    Substitution: Cyclopropylpyrrolidin-3-yl chloride.

Scientific Research Applications

3-Cyclopropylpyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropylpyrrolidine: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain chemical reactions.

    3-Hydroxypyrrolidine: Lacks the cyclopropyl group, which may affect its binding affinity and specificity in biological systems.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the pyrrolidine ring, leading to different chemical and biological properties.

Uniqueness

3-Cyclopropylpyrrolidin-3-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-cyclopropylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7(6-1-2-6)3-4-8-5-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDGQWSGGBMWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493020-19-1
Record name 3-cyclopropylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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